molecular formula C15H24N4O B5683618 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one

1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one

Cat. No. B5683618
M. Wt: 276.38 g/mol
InChI Key: VPRLSKDDZFKTTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinones and has been shown to possess a wide range of biological activities that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the Akt/mTOR and NF-κB signaling pathways, which are known to be involved in cancer and inflammation, respectively. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In inflammation, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Finally, in neurodegeneration, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to protect neurons from oxidative stress and inflammation, leading to a reduction in neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one for lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one of the limitations of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one. One area of research is the development of new drugs based on the structure of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one that have improved solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are targeted by 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one, which could lead to the development of more targeted therapies. Finally, further research is needed to fully understand the mechanism of action of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one involves a multi-step process that starts with the reaction of 4-isopropyl-2,6-dimethylpyrimidine with 1-bromo-4-chlorobutane to yield 4-(4-chlorobutyl)-2,6-dimethylpyrimidine. This intermediate is then reacted with piperazine to give 1-butyl-4-(4-chlorobutyl)piperazine, which is subsequently converted to 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one by reacting it with 2-chloroacetyl chloride.

Scientific Research Applications

1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 1-butyl-4-(4-isopropylpyrimidin-2-yl)piperazin-2-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-butyl-4-(4-propan-2-ylpyrimidin-2-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-4-5-8-18-9-10-19(11-14(18)20)15-16-7-6-13(17-15)12(2)3/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRLSKDDZFKTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1=O)C2=NC=CC(=N2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-(4-isopropylpyrimidin-2-YL)piperazin-2-one

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